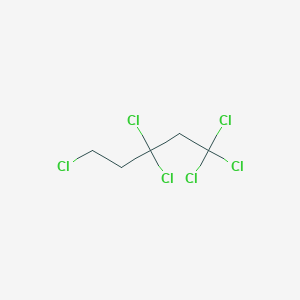
(1-Hydrazinylpentyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydrazinylpentyl)phosphonic acid is an organophosphorus compound characterized by the presence of a hydrazine group attached to a pentyl chain, which is further bonded to a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of phosphorous acid (H₃PO₃) and a pentyl halide under acidic conditions to form the desired phosphonic acid functional group .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Hydrazinylpentyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
(1-Hydrazinylpentyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and other biochemical processes.
Industry: It is employed in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes
Mécanisme D'action
The mechanism by which (1-Hydrazinylpentyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Aminophosphonic acids: These compounds also contain a phosphonic acid group but differ in the nature of the attached functional groups.
Bisphosphonates: Widely used in medicine, especially for treating bone diseases, these compounds have two phosphonic acid groups attached to a central carbon atom.
Uniqueness: (1-Hydrazinylpentyl)phosphonic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical and biological properties. This differentiates it from other phosphonic acids and enhances its potential for various applications .
Propriétés
Numéro CAS |
60347-11-7 |
|---|---|
Formule moléculaire |
C5H15N2O3P |
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
1-hydrazinylpentylphosphonic acid |
InChI |
InChI=1S/C5H15N2O3P/c1-2-3-4-5(7-6)11(8,9)10/h5,7H,2-4,6H2,1H3,(H2,8,9,10) |
Clé InChI |
WBTJCYKOWBCBCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(NN)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)





